![molecular formula C15H20FNO2 B2696693 N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide CAS No. 2418676-14-7](/img/structure/B2696693.png)
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide, also known as FN-1501, is a chemical compound that has gained attention in the scientific community for its potential applications in research. FN-1501 is a synthetic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers.
作用機序
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide is believed to exert its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell death, and the modulation of various signaling pathways. N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has also been shown to have neuroprotective effects and can reduce cognitive deficits in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide is its relatively high cost compared to other compounds used in research.
将来の方向性
There are several future directions for the research of N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide. One potential direction is the investigation of its effects on other signaling pathways and its potential applications in other diseases. Another potential direction is the development of more efficient synthesis methods to reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide and its potential side effects.
合成法
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide is synthesized through a multistep process that involves the reaction of 4-fluoroacetophenone with 3,3-dimethylbutylamine to form 1-(4-fluorophenyl)-3,3-dimethylbutylamine. This intermediate is then reacted with epichlorohydrin to form N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide. The final product is obtained through purification and isolation techniques.
科学的研究の応用
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has been shown to have neuroprotective effects and can reduce cognitive deficits in animal models of Alzheimer's disease. In cancer research, N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro. N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide has also been investigated as a potential drug candidate for the treatment of various diseases, including diabetes, obesity, and inflammation.
特性
IUPAC Name |
N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-15(2,3)8-12(17-14(18)13-9-19-13)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBAGYJQJMGLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)F)NC(=O)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

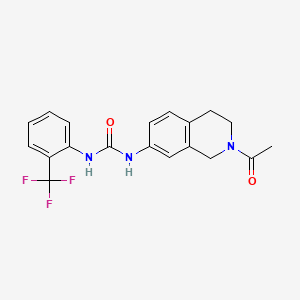

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2696613.png)
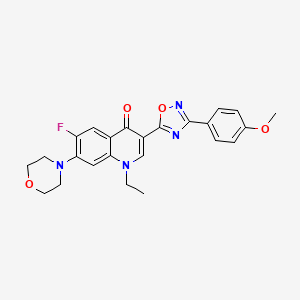
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/no-structure.png)
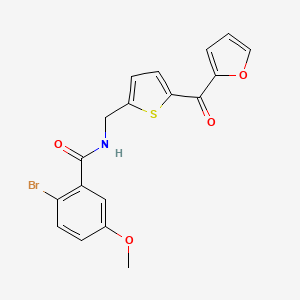
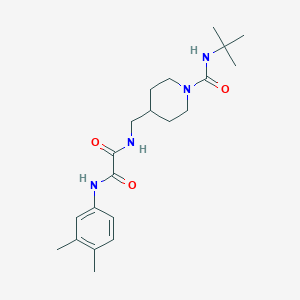

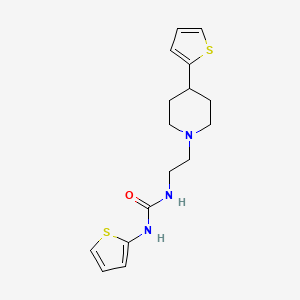
![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)

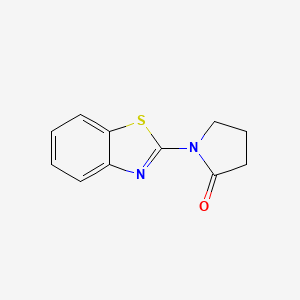
![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)